molecular formula C16H14ClN3 B14718522 (2z)-(4-Chlorophenyl){[4-(dimethylamino)phenyl]imino}ethanenitrile CAS No. 21994-57-0

(2z)-(4-Chlorophenyl){[4-(dimethylamino)phenyl]imino}ethanenitrile

Cat. No.: B14718522
CAS No.: 21994-57-0
M. Wt: 283.75 g/mol
InChI Key: CPOBERAZVMTQBS-UHFFFAOYSA-N
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Description

(2z)-(4-Chlorophenyl){[4-(dimethylamino)phenyl]imino}ethanenitrile is an organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a chlorophenyl group, a dimethylamino group, and an imino group attached to an ethanenitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2z)-(4-Chlorophenyl){[4-(dimethylamino)phenyl]imino}ethanenitrile typically involves the reaction of 4-chloroaniline with 4-(dimethylamino)benzaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is then converted to the final product by the addition of ethanenitrile. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2z)-(4-Chlorophenyl){[4-(dimethylamino)phenyl]imino}ethanenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as sodium methoxide. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

(2z)-(4-Chlorophenyl){[4-(dimethylamino)phenyl]imino}ethanenitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2z)-(4-Chlorophenyl){[4-(dimethylamino)phenyl]imino}ethanenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • (2z)-{[4-(Dimethylamino)phenyl]imino}(phenyl)ethanenitrile
  • (2z)-{[4-(Dimethylamino)phenyl]imino}(4-methoxyphenyl)ethanenitrile

Uniqueness

(2z)-(4-Chlorophenyl){[4-(dimethylamino)phenyl]imino}ethanenitrile is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications.

Properties

CAS No.

21994-57-0

Molecular Formula

C16H14ClN3

Molecular Weight

283.75 g/mol

IUPAC Name

4-chloro-N-[4-(dimethylamino)phenyl]benzenecarboximidoyl cyanide

InChI

InChI=1S/C16H14ClN3/c1-20(2)15-9-7-14(8-10-15)19-16(11-18)12-3-5-13(17)6-4-12/h3-10H,1-2H3

InChI Key

CPOBERAZVMTQBS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=C(C#N)C2=CC=C(C=C2)Cl

Origin of Product

United States

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